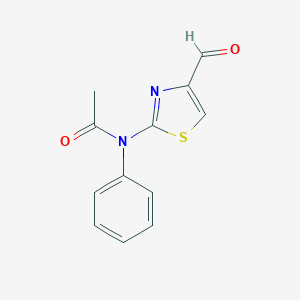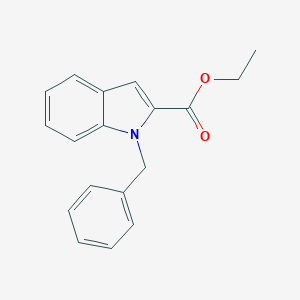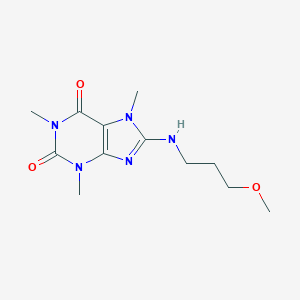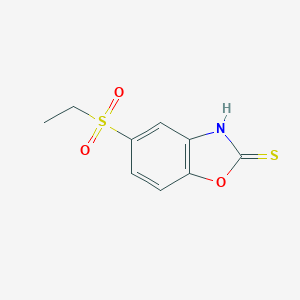
5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Applications De Recherche Scientifique
Synthesis and Characterization
5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol and related compounds have been synthesized and characterized in various studies. Notably, the synthesis and characterization of novel thiofibrates bearing a 1,3-benzoxazole moiety have been reported. These compounds were synthesized through a process involving 2-mercapto benzoxazoles and 7-amino-5-chloro-1,3-benzoxazole-2-thiol. Their physical data and spectral studies have confirmed the structures of these compounds (NiranjanM & ChaluvarajuK, 2018).
Quantum Mechanical and Theoretical Studies
Quantum mechanical and theoretical studies have explored the properties of benzoxazole compounds. One study focused on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, revealing their potential light-harvesting properties and potential applications in the development of novel inhibitor molecules of Topoisomerase II enzyme, important in the design of new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).
Antibacterial and Antimicrobial Applications
Several studies have synthesized and investigated benzoxazole derivatives for antibacterial and antimicrobial applications. Compounds like 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole were synthesized and showed promising antibacterial and antimicrobial activities. The molecular structure, vibrational wavenumbers, and corresponding vibrational assignments of these compounds were investigated, providing insights into their potential for pharmaceutical applications (ShanaParveen et al., 2016).
Spectroscopic Properties and Applications
Spectroscopic properties and theoretical studies have also been conducted on 5-ethylsulphonyl-2-phenyl-benzoxazole. These studies have included DFT calculations, vibrational band assignment, and molecular electrostatic potential map analysis. The promising application of these compounds in organic light-emitting diode (OLED) devices has been identified based on their first-order hyperpolarizability calculations (Zeyrek et al., 2019).
Safety And Hazards
This involves a review of the compound’s toxicity, flammability, environmental impact, and other potential hazards.
Orientations Futures
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.
For a specific compound, these details would be gathered from various sources, including scientific literature, databases, and safety data sheets. Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. If you have a different compound or a more specific question about a certain aspect of this compound, feel free to ask!
Propriétés
IUPAC Name |
5-ethylsulfonyl-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-8-7(5-6)10-9(14)13-8/h3-5H,2H2,1H3,(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYFZFOTGFAZBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368288 |
Source


|
| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol | |
CAS RN |
155559-80-1 |
Source


|
| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


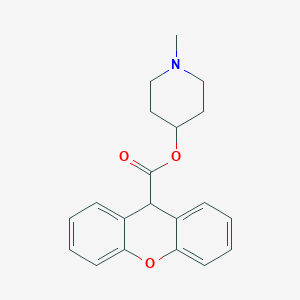

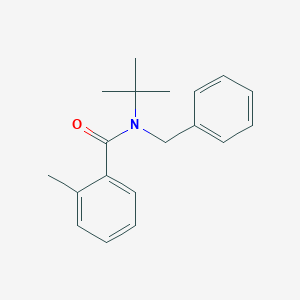
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
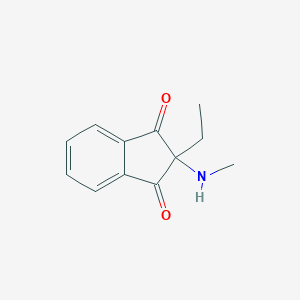
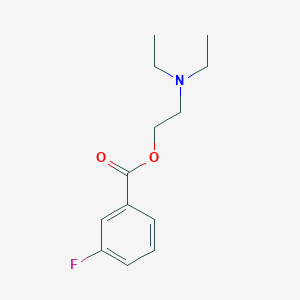
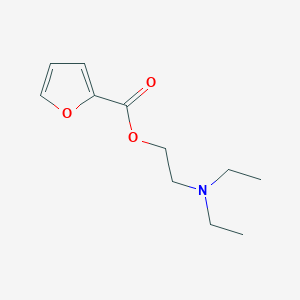
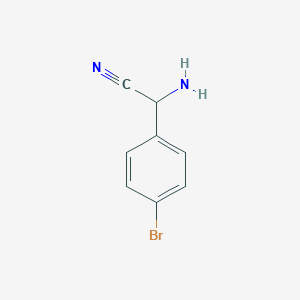

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
